4-Bromo-2-iodo-7-azaindole
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Overview
Description
4-Bromo-2-iodo-7-azaindole is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-7-azaindole typically involves the bromination and iodination of pyrrolopyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a catalyst to achieve the desired substitution on the pyrrolopyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and iodination steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-7-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for use in pharmaceuticals and other applications.
Scientific Research Applications
4-Bromo-2-iodo-7-azaindole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and protein interactions.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-7-azaindole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and iodine atoms can interact with the active sites of target proteins, leading to inhibition of their activity. The compound’s structure allows it to fit into the binding pockets of various enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-B]pyridine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-B]pyridine: Contains a tosyl group, which can provide additional reactivity and functionalization options.
Uniqueness
4-Bromo-2-iodo-7-azaindole’s combination of bromine and iodine atoms provides unique reactivity and versatility in synthetic chemistry. This dual halogenation allows for a broader range of chemical transformations compared to similar compounds with only one halogen atom.
Properties
IUPAC Name |
4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYODINKLTLGRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739511 |
Source
|
Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260879-70-6 |
Source
|
Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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